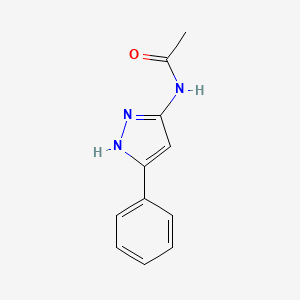

N-(3-phenyl-1H-pyrazol-5-yl)acetamide

描述

属性

CAS 编号 |

50671-40-4 |

|---|---|

分子式 |

C11H11N3O |

分子量 |

201.22 g/mol |

IUPAC 名称 |

N-(5-phenyl-1H-pyrazol-3-yl)acetamide |

InChI |

InChI=1S/C11H11N3O/c1-8(15)12-11-7-10(13-14-11)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |

InChI 键 |

BALDTIKWQRNSBR-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=NNC(=C1)C2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Procedure

- Reagents : 3-Amino-5-phenyl-1H-pyrazole, acetic anhydride, pyridine.

- Conditions : Stirring at 80–100°C for 4–6 hours under inert atmosphere.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

- Yield : 75–85%.

Mechanism :

The amine group attacks the electrophilic carbonyl carbon of acetic anhydride, forming the acetamide via nucleophilic acyl substitution.

Example :

In a representative synthesis, 3-amino-5-phenyl-1H-pyrazole (1.0 eq) was dissolved in anhydrous pyridine, and acetic anhydride (1.2 eq) was added dropwise. The mixture was refluxed for 5 hours, quenched with ice-water, and filtered to yield N-(3-phenyl-1H-pyrazol-5-yl)acetamide as a white solid.

Cyclocondensation of Hydrazines with β-Keto Nitriles

This method constructs the pyrazole ring de novo while introducing the acetamide group.

Procedure

- Reagents : β-Keto nitrile (e.g., 3-oxo-3-phenylpropanenitrile), hydrazine hydrate, acetic acid.

- Conditions : Reflux in ethanol at 60–80°C for 24 hours.

- Workup : Solvent evaporation, extraction with ethyl acetate, and column chromatography.

- Yield : 70–82%.

Mechanism :

- Hydrazine reacts with the β-keto nitrile to form a hydrazone intermediate.

- Cyclization via intramolecular nucleophilic attack yields 5-aminopyrazole.

- In situ acetylation with acetic anhydride produces the target acetamide.

Example :

3-Oxo-3-phenylpropanenitrile (0.34 mmol) and hydrazine hydrate (1.1 eq) in ethanol were refluxed for 24 hours. Acetic acid (1.0 eq) was added to facilitate acetylation, yielding this compound after workup.

Substitution Reactions on Chloroacetamide Intermediates

Functionalization of pre-formed pyrazole derivatives with chloroacetamide groups offers regioselective control.

Procedure

- Reagents : 5-Chloro-N-(pyridin-2-yl)acetamide, 3-phenyl-1H-pyrazole-5-thiol, K₂CO₃.

- Conditions : Reflux in acetone under nitrogen for 1–2 hours.

- Workup : Filtration, solvent evaporation, and recrystallization from DCM/hexane.

- Yield : 65–75%.

Example :

5-Chloro-N-(pyridin-2-yl)acetamide (1.0 eq) and 3-phenyl-1H-pyrazole-5-thiol (1.0 eq) were stirred in acetone with K₂CO₃ (1.2 eq) at reflux. The product was isolated via filtration and recrystallized to afford the acetamide derivative.

Solid-Phase Synthesis Using Resin-Bound Intermediates

This modular approach is ideal for high-throughput synthesis.

Procedure

- Reagents : Wang resin, 1,1′-carbonyldiimidazole (CDI), malononitrile, hydrazine hydrate.

- Conditions : Sequential coupling and cyclization on resin, followed by cleavage with TFA.

- Yield : 60–70%.

Example :

Wang resin was functionalized with CDI, treated with malononitrile and hydrazine hydrate to form a resin-bound 5-aminopyrazole. Acetylation on-resin and cleavage with trifluoroacetic acid yielded this compound.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acetylation | 3-Amino-5-phenylpyrazole | 75–85 | High yield, simplicity | Requires pre-synthesized amine |

| Cyclocondensation | β-Keto nitrile | 70–82 | Builds pyrazole ring de novo | Multi-step, longer reaction time |

| Substitution Reaction | Chloroacetamide | 65–75 | Regioselective | Limited to reactive intermediates |

| Solid-Phase Synthesis | Wang resin | 60–70 | High-throughput compatible | Specialized equipment required |

Optimization and Scalability

化学反应分析

Types of Reactions

N-(3-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

Oxidation: Pyrazole derivatives with oxidized functional groups.

Reduction: Reduced forms of the pyrazole compound.

Substitution: Substituted pyrazole derivatives with different functional groups.

科学研究应用

N-(3-phenyl-1H-pyrazol-5-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

作用机制

The mechanism of action of N-(3-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and influencing downstream effects .

相似化合物的比较

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Structural Insights :

- Methyl vs. Phenyl Groups : Methyl substituents (e.g., compound 13) increase lipophilicity but reduce aromatic interactions compared to the phenyl group in the target compound. The phenyl group may enhance binding to aromatic receptor pockets .

- Electron-Withdrawing Substituents: Chloro and cyano groups (as in ) improve chemical stability and may alter biological activity by modulating electron density .

- Core Heterocycle Variations: Pyridazinone-based acetamides () exhibit distinct receptor-binding profiles due to their larger conjugated systems compared to pyrazoles .

Physicochemical Properties

Melting Points and Solubility:

- Compound 13 : Melting point 43–45°C, attributed to lower symmetry and methyl group flexibility .

- N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide: Crystallizes in monoclinic systems; strong Cl substituents enhance crystal lattice stability .

The target compound’s phenyl group may result in intermediate melting points (estimated 80–120°C) due to balanced lipophilicity and π-π interactions.

常见问题

Q. What is an optimized synthetic route for N-(3-phenyl-1H-pyrazol-5-yl)acetamide, and how can reaction conditions be tailored to improve yield?

A common method involves N-acetylation of 3-amino-5-phenylpyrazole precursors using acetyl chloride in acetonitrile with potassium carbonate as a base. Refluxing for 1–6 hours under anhydrous conditions typically yields the target compound. Catalysts such as pyridine and zeolite (Y-H) may enhance reaction efficiency by facilitating nucleophilic substitution . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride) and monitoring reaction progress via TLC or HPLC. Post-reaction purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of N-(3-phenyl-1H-pyrazol-5-yl)acetamide?

- ¹H NMR : Look for characteristic signals:

- Acetamide methyl group: ~2.1 ppm (singlet).

- Pyrazole protons: C5-H (~6.3 ppm, singlet) and C3-H (~7.8 ppm, split due to coupling with adjacent NH).

- Aromatic protons (phenyl): 7.2–7.6 ppm (multiplet).

Q. What solvent systems are suitable for recrystallizing this compound?

Ethanol, methanol, or ethanol/water mixtures are ideal due to the compound’s moderate polarity. Slow cooling after saturation at 60–70°C yields well-defined crystals. For hygroscopic batches, anhydrous toluene or dichloromethane/hexane mixtures may reduce water absorption .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths, angles, and torsion angles. Key parameters include:

- Pyrazole ring planarity (deviation < 0.01 Å).

- Dihedral angle between phenyl and pyrazole rings (typically 10–20°).

- Hydrogen-bonding motifs (e.g., N-H···O=C interactions) for packing analysis . For twinned crystals, SHELXD can assist in structure solution .

Q. What computational strategies predict the bioactivity of N-(3-phenyl-1H-pyrazol-5-yl)acetamide derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to target proteins (e.g., kinases, receptors).

- QSAR modeling : Train models on pyrazole-acetamide analogs to correlate substituent effects (e.g., electron-withdrawing groups at phenyl) with activity .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. How do intermolecular hydrogen bonds influence the crystal packing of this compound?

Graph-set analysis (e.g., Etter’s rules ) reveals common motifs:

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from:

- Catalyst choice : Zeolite (Y-H) vs. pyridine (yields vary by 15–20%).

- Reaction time : Extended reflux (>6 hours) may degrade the product. Systematic DoE (Design of Experiments) can isolate critical factors. For example, a 2³ factorial design (time, catalyst loading, solvent volume) identifies optimal conditions .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways of N-(3-phenyl-1H-pyrazol-5-yl)acetamide in vitro?

- Synthesize ¹³C-labeled acetamide via [¹³C]-acetyl chloride.

- Use LC-MS/MS to trace metabolites in hepatocyte incubations.

- ¹⁵N-labeled pyrazole enables NMR-based detection of degradation products (e.g., amine intermediates) .

Methodological Considerations

- Crystallography : Prioritize high-resolution data (≤ 0.8 Å) for accurate charge-density analysis .

- Synthesis : Replace hygroscopic reagents (e.g., K₂CO₃) with polymer-supported bases to simplify purification .

- Bioactivity assays : Use in silico ADMET predictions (e.g., SwissADME) to prioritize derivatives for testing .

For further validation, cross-reference with experimental datasets from non-commercial repositories (e.g., PubChem, CCDC) and avoid uncited claims from unverified sources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。